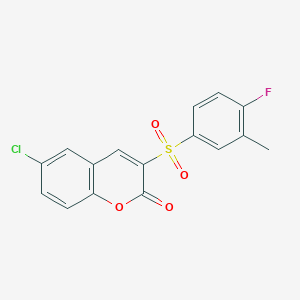

6-chloro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one

Beschreibung

6-Chloro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a coumarin derivative characterized by a chloro substituent at position 6, a 4-fluoro-3-methylbenzenesulfonyl group at position 3, and a ketone moiety at position 2. Coumarins are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and kinase inhibition properties .

Eigenschaften

IUPAC Name |

6-chloro-3-(4-fluoro-3-methylphenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFO4S/c1-9-6-12(3-4-13(9)18)23(20,21)15-8-10-7-11(17)2-5-14(10)22-16(15)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEMSNYTENFYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the use of 4-fluoro-3-methylphenylboronic acid as a starting material . The synthetic route may involve Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

6-chloro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

6-chloro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-chloro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain biological targets. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Coumarins with Sulfonyl Substituents

- 6-Chloro-3-((3,4-Dimethoxyphenyl)Sulfonyl)-2H-Chromen-2-One (): This analog replaces the 4-fluoro-3-methyl group with a 3,4-dimethoxyphenylsulfonyl moiety. No biological data are reported, but the sulfonyl group likely facilitates protein binding via hydrogen bonds .

- 3-(1H-Indole-3-Carbonyl)-6-Chloro-2H-Chromen-2-One (): Replacing the sulfonyl group with an indole-carbonyl substituent resulted in antifungal activity against Candida albicans. This highlights how substituent polarity and aromaticity dictate target specificity .

Coumarins with Halogen and Aryl Substituents

- 6,8-Dichloro-3-(3-Methoxyphenyl)-2H-Chromen-2-One (): This derivative demonstrated kinase inhibition (MARK4 IC₅₀ = 7.8 µM) and antiproliferative activity (HepG2 IC₅₀ = 15.9 µM). The dichloro substitution may enhance electron-withdrawing effects, improving target affinity compared to the mono-chloro target compound. The methoxyphenyl group’s bulkiness could also influence steric interactions .

6-Bromo-4-Methyl-3-Phenyl-2H-Chromen-2-One ():

With a bromo substituent and phenyl group, this compound’s increased molecular weight (315.16 g/mol vs. ~350 g/mol for the target compound) and lipophilicity suggest distinct bioavailability. Bromine’s larger atomic radius may alter binding kinetics compared to chlorine or fluorine .

Heterocyclic Hybrids

3-(Imidazo[2,1-b]Thiazol-6-yl)-2H-Chromen-2-One Derivatives ():

These hybrids showed antiviral activity against parvovirus B17. The imidazo-thiazole moiety introduces additional hydrogen-bonding sites, contrasting with the sulfonyl group’s role in the target compound. Substitutions here are sensitive to small structural changes, emphasizing the need for precise functional group placement .- 6-Chloro-3-(2-(3,5-Diphenyl-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole-5-Carbonyl)-2H-Chromen-2-One (): This complex hybrid inhibited heat shock proteins (HSPs).

Data Table: Key Comparative Parameters

Discussion of Structural-Activity Relationships

- Electron-Withdrawing Groups: Chloro and fluoro substituents enhance electrophilicity, improving interactions with enzymatic nucleophiles. Dichloro derivatives () show stronger kinase inhibition than mono-chloro analogs, suggesting a dose-dependent electronic effect .

- Sulfonyl vs.

- Aromatic vs. Heterocyclic Substituents : Bulky aryl groups (e.g., 3-methoxyphenyl in ) may limit membrane permeability compared to heterocycles (), which balance hydrophobicity and hydrogen-bonding capacity .

Biologische Aktivität

6-chloro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound characterized by its unique chromen-2-one structure. With the molecular formula C16H10ClFO4S, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Chloro Group : Enhances lipophilicity and potential binding interactions.

- Fluoro Group : Increases stability and may improve pharmacokinetic properties.

- Sulfonyl Group : Known for its ability to interact with various biological targets, including enzymes and receptors.

The biological activity of 6-chloro-3-(4-fluoro-3-methylbenzenesulfonyl)-2H-chromen-2-one is believed to involve:

- Enzyme Inhibition : The sulfonyl group can form strong interactions with proteins, inhibiting enzymatic activity.

- Receptor Binding : The chloro and fluoro substituents enhance binding affinity for specific biological targets, potentially modulating various signaling pathways .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Line Studies : The compound has shown effective inhibition of cell growth in various cancer cell lines, including SJSA-1 osteosarcoma cells. The IC50 value for this compound in inhibiting cell growth was reported at approximately 190 nM .

| Cell Line | IC50 (nM) | Observed Effects |

|---|---|---|

| SJSA-1 | 190 | Significant growth inhibition |

| HCT116 | 137 | Moderate inhibition in wild-type |

| HCT116 p53–/– | 14 | Lower sensitivity observed |

Antimicrobial Activity

Preliminary investigations suggest that the compound may also possess antimicrobial properties. The exact mechanisms remain under exploration, but it is hypothesized that the sulfonyl group plays a critical role in disrupting microbial cellular processes.

Case Studies and Research Findings

- In Vivo Studies : In xenograft models of osteosarcoma, administration of the compound resulted in notable tumor growth inhibition, although complete regression was not achieved. This indicates potential as a therapeutic agent that may require combination with other treatments for enhanced efficacy .

- Pharmacodynamics : Further pharmacodynamic studies revealed that a single oral dose effectively induced the upregulation of proteins associated with tumor suppression (e.g., MDM2, p53) within tumor tissues, highlighting its potential role in activating critical cancer-related pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.